molecular formula C11H10ClNO2 B2870367 2-Chloro-5,6-dimethoxyquinoline CAS No. 2416230-42-5

2-Chloro-5,6-dimethoxyquinoline

Cat. No.: B2870367
CAS No.: 2416230-42-5
M. Wt: 223.66
InChI Key: GJMJISROCJIBKU-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethoxyquinoline is a chemical compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 2-position and methoxy groups at the 5- and 6-positions on the quinoline ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dimethoxyquinoline typically involves the chlorination of 5,6-dimethoxyquinoline. One common method includes the reaction of 5,6-dimethoxyquinoline with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,6-dimethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of biologically active compounds, including antimalarial and antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethoxyquinoline
  • 2-Chloro-5,7-dimethoxyquinoline
  • 2-Chloro-6,7-dimethoxyquinoline

Uniqueness

2-Chloro-5,6-dimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5,6-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(12)13-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMJISROCJIBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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